4-(4-bromophenyl)butan-2-one

Description

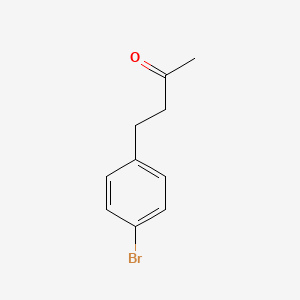

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQQHTLGGMFKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359986 | |

| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89201-84-3 | |

| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-bromophenyl)butan-2-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of 4-(4-bromophenyl)butan-2-one, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document delineates its structural and physicochemical properties, offers a detailed, field-proven synthesis protocol, and establishes a rigorous framework for its analytical characterization using contemporary spectroscopic techniques. Furthermore, this guide explores its versatile applications as a molecular building block, particularly in the construction of complex pharmaceutical agents. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable compound.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound

This name precisely describes a four-carbon aliphatic chain (butane) with a ketone functional group at the second position (-2-one) and a 4-bromophenyl substituent attached to the fourth carbon.

Chemical Structure

The molecular structure is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Structure of this compound.

Physicochemical Properties and Identifiers

A summary of the key properties is provided in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |

| Molecular Weight | 227.10 g/mol | [1][3] |

| CAS Number | 89201-84-3 | [1][2][4] |

| Appearance | Off-white to pale yellow solid or oil | General Knowledge |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| SMILES | CC(=O)CCC1=CC=C(C=C1)Br | [2][4] |

| InChI Key | RCQQHTLGGMFKGG-UHFFFAOYSA-N | [4] |

Synthesis Protocol: A Friedel-Crafts Based Approach

The synthesis of this compound can be efficiently achieved via several routes. A common and illustrative method involves a Friedel-Crafts acylation reaction, which is a cornerstone of aromatic chemistry.

Principle and Mechanistic Insight

The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic proton with an acyl group. In this context, bromobenzene serves as the electron-rich aromatic substrate. The electrophile, an acylium ion, is generated in situ from an appropriate acylating agent (like crotonyl chloride, followed by reduction) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of AlCl₃ is critical; it coordinates with the chlorine atom of the acyl chloride, creating a highly reactive acylium ion that is readily attacked by the π-electrons of the bromobenzene ring. The para-substitution is favored due to the ortho,para-directing nature of the bromine substituent and steric hindrance at the ortho position. While a direct acylation with a butanoyl derivative is possible, a common strategy involves using an α,β-unsaturated precursor like crotonyl chloride, followed by a selective reduction of the resulting carbon-carbon double bond to yield the saturated butanone sidechain.[5]

Step-by-Step Experimental Protocol

This protocol describes a two-step synthesis: Friedel-Crafts acylation followed by catalytic hydrogenation.

Part A: Synthesis of (E)-1-(4-bromophenyl)but-2-en-1-one [5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous carbon disulfide (CS₂) as the solvent and bromobenzene. The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution. The suspension must be kept under an inert atmosphere to prevent moisture contamination, which would deactivate the catalyst.

-

Acylating Agent Addition: Crotonyl chloride is added dropwise via an addition funnel. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Part B: Catalytic Hydrogenation to this compound

-

Catalyst and Solvent: The unsaturated ketone from Part A is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at 1-3 atm pressure) at room temperature.

-

Monitoring and Completion: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. The uptake of hydrogen will also cease upon completion.

-

Filtration and Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the solvent.

-

Final Product: The filtrate is concentrated under reduced pressure to yield the final product, this compound, which can be further purified by chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

-

~2.1 ppm (singlet, 3H): Corresponds to the methyl (CH₃) protons adjacent to the carbonyl group. It is a singlet as there are no adjacent protons.

-

~2.7-2.8 ppm (triplet, 2H): Represents the methylene (CH₂) protons alpha to the carbonyl group. The signal is split into a triplet by the adjacent methylene protons.[6]

-

~2.8-2.9 ppm (triplet, 2H): Represents the benzylic methylene (CH₂) protons. This signal is also a triplet due to coupling with the adjacent methylene group.

-

~7.1 ppm (doublet, 2H): Aromatic protons ortho to the butanone substituent.

-

~7.4 ppm (doublet, 2H): Aromatic protons meta to the butanone substituent (and ortho to the bromine). The para-substitution pattern results in a characteristic pair of doublets (an AA'BB' system).[7]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

~30 ppm: Aliphatic methyl carbon (CH₃).

-

~35-45 ppm: Two distinct aliphatic methylene carbons (CH₂).

-

~120-135 ppm: Four signals for the aromatic carbons. The carbon bearing the bromine will be at the higher end of this range, while the ipso-carbon will be distinct.

-

~208 ppm: The characteristic downfield signal of the ketone carbonyl carbon.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~1715 cm⁻¹ (Strong, Sharp): A prominent absorption band characteristic of the C=O (carbonyl) stretching vibration of a saturated ketone.[9]

-

~2850-3000 cm⁻¹ (Medium): C-H stretching vibrations of the aliphatic methyl and methylene groups.

-

~1590, 1485 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.

-

~1070, 1010 cm⁻¹ (Strong): C-Br stretching vibration.

-

~820 cm⁻¹ (Strong): C-H out-of-plane bending, indicative of 1,4- (para) disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The peaks will appear at m/z 226 and m/z 228.[10]

-

Key Fragmentation Patterns:

-

Alpha-cleavage: Cleavage of the bond between C2 and C3 can lead to a fragment at m/z 43 ([CH₃CO]⁺), which is often the base peak.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can also occur.

-

Loss of the bromine atom ([M-Br]⁺) or the entire bromophenyl group.

-

Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | δ (ppm): ~2.1 (s, 3H), ~2.75 (t, 2H), ~2.85 (t, 2H), ~7.1 (d, 2H), ~7.4 (d, 2H) |

| IR | ν (cm⁻¹): ~1715 (C=O), ~1590 (C=C arom.), ~1010 (C-Br), ~820 (p-subst. bend) |

| MS | m/z: 228 & 226 (M⁺, ~1:1 ratio), 43 ([CH₃CO]⁺) |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable and versatile intermediate or building block in the synthesis of more complex molecules.[11]

-

Scaffold for Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in medicinal chemistry.[12]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.[12]

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

-

Modification of the Ketone Moiety: The ketone group provides another site for chemical manipulation.

-

Reduction: Can be reduced to a secondary alcohol, introducing a chiral center.

-

Reductive Amination: Reaction with an amine and a reducing agent to form a new amine-containing compound.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

The presence of these two distinct reactive sites on a relatively simple scaffold makes this compound a powerful tool for generating libraries of diverse compounds for drug screening and lead optimization. Its derivatives have been explored in the context of various therapeutic targets.[13][14]

Synthetic Utility Diagram

Caption: Key synthetic transformations of this compound.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical reagent. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally similar chemicals.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields conforming to EN166 standards, and a lab coat.[18]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry place away from direct sunlight. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15]

-

Fire and Decomposition: The compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[19]

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its structure, featuring both an aryl bromide and a ketone, provides two orthogonal points for chemical modification, making it an ideal precursor for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, analytical characteristics, and chemical reactivity, as outlined in this guide, empowers researchers to effectively leverage this compound in their discovery and development programs, particularly in the pursuit of novel therapeutics.

References

-

Sonneck, M., Korb, M., & Lang, H. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 1(6), x160931. Available at: [Link]

-

J-GLOBAL. (n.d.). (R)-4-(4-Bromophenyl)-4-hydroxy-2-butanone Chemical Substance Information. Japan Science and Technology Agency. Retrieved from [Link]

-

NIST. (2025). 4'-bromobutyrophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Bromophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gendy, A. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13. Available at: [Link]

-

LookChem. (n.d.). 4-(4-Bromophenyl)-2-butanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

-

SpectraBase. (n.d.). 13C NMR of 4-(2-BROMOPHENYL)-BUTAN-2-ONE-O-METHYLOXIME. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary information for Green Chemistry. Retrieved from [Link]

-

Chemsrc. (2025). 2-BUTANONE, 4-(4-BROMOPHENYL)-. Retrieved from [Link]

-

Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). (2020, November 3). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (2025). 2-Butanone, 4-(4-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chegg. (2022). Interpret this H-NMR Spectra.... Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Butanone, 1-(4-bromophenyl)-. Substance Registry Services. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]

-

Asghar, M. N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... Molecules, 27(14), 4414. Available at: [Link]

-

NIST. (2025). Mass spectrum (electron ionization) of 2-Butanone, 4-(4-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4C (psychedelics). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved from [Link]

Sources

- 1. 4-(4-BROMOPHENYL)-2-BUTANONE synthesis - chemicalbook [chemicalbook.com]

- 2. 89201-84-3|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4C (psychedelics) - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. acrospharma.co.kr [acrospharma.co.kr]

- 19. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 4-(4-bromophenyl)butan-2-one from 4-bromophenylboronic acid

An In-depth Technical Guide for the Synthesis of 4-(4-bromophenyl)butan-2-one from 4-Bromophenylboronic Acid

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable synthetic intermediate in pharmaceutical and materials science. The core of this document focuses on the modern and highly efficient metal-catalyzed 1,4-conjugate addition of 4-bromophenylboronic acid to methyl vinyl ketone (MVK). We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss critical parameters for reaction optimization and success. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the preparation of β-arylated ketones.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-carbon bond formation at the β-position relative to the carbonyl group. This disconnection reveals two key synthons: a nucleophilic 4-bromophenyl anion equivalent and an electrophilic C4 acetone enolate equivalent.

Caption: Retrosynthetic analysis of the target ketone.

This strategy is effectively realized using a metal-catalyzed reaction where 4-bromophenylboronic acid serves as a stable, readily available source of the aryl nucleophile, and methyl vinyl ketone (MVK) acts as the Michael acceptor. This approach avoids the use of harsh organometallic reagents like Grignards or organolithiums, offering superior functional group tolerance and operational simplicity.

The Core Transformation: Metal-Catalyzed 1,4-Conjugate Addition

The 1,4-addition of arylboronic acids to α,β-unsaturated ketones is a powerful C-C bond-forming reaction. While related to the Nobel Prize-winning Suzuki-Miyaura coupling, its mechanism differs as it does not involve an organohalide coupling partner.[1][2][3] This transformation is most commonly catalyzed by palladium or rhodium complexes.

Mechanistic Deep Dive: The Palladium(II)-Catalyzed Pathway

A widely accepted mechanism for the Pd(II)-catalyzed conjugate addition proceeds without a Pd(0) intermediate, which is characteristic of traditional cross-coupling.[4][5] The catalytic cycle is initiated by a Pd(II) salt and involves the following key steps:

-

Transmetalation: The arylboronic acid transfers its organic group to the Pd(II) center to form an arylpalladium(II) intermediate. Unlike the Suzuki-Miyaura reaction, which often requires a base to form a reactive boronate "ate" complex, this step can sometimes proceed under neutral or even mildly acidic conditions with Pd(II) catalysts.[4][6]

-

Carbopalladation (Alkene Insertion): The α,β-unsaturated ketone (MVK) coordinates to the arylpalladium(II) species. Subsequently, the aryl group migrates from the palladium to the β-carbon of the alkene, forming a palladium enolate intermediate.

-

Protonolysis: The palladium enolate is protonated by a proton source in the reaction mixture (e.g., water, acetic acid), which releases the desired β-aryl ketone product and regenerates the active Pd(II) catalyst, allowing it to re-enter the cycle. A critical aspect of this step is avoiding the competing β-hydride elimination pathway, which can be suppressed by careful selection of ligands and conditions.[4]

Caption: Simplified Pd(II)-catalyzed cycle for conjugate addition.

Catalyst and Reagent Selection: The "Why"

| Component | Example(s) | Role & Rationale |

| Catalyst | Pd(OAc)₂, [Rh(NBD)₂]BF₄ | Palladium: Pd(II) salts are effective and often used with ligands like bipyridine to stabilize intermediates and prevent side reactions.[4] Rhodium: Rh(I) catalysts are highly efficient for this transformation, often providing excellent yields and selectivity.[7] |

| Ligand | BINAP, Bipyridine (bpy) | Chirality & Selectivity: Chiral ligands like BINAP can be used for asymmetric synthesis.[7] Stabilization: Ligands like bipyridine are crucial for preventing β-hydride elimination, a common side reaction in Pd-catalyzed processes involving alkyl intermediates.[4] |

| Boronic Acid | 4-Bromophenylboronic acid | Stable, commercially available, and non-toxic source of the aryl group. The boronic acid functionality is key for the transmetalation step.[8] |

| Michael Acceptor | Methyl Vinyl Ketone (MVK) | The electrophilic partner in the 1,4-addition. It is highly reactive due to the electron-withdrawing nature of the adjacent carbonyl group. |

| Solvent | Dioxane/Water, THF/Water | A mixture of an organic solvent and water is common. Water can facilitate the transmetalation step and is necessary for the final protonolysis.[7] |

| Base (Optional) | Triethylamine (TEA), K₂CO₃ | While some Pd(II) systems work under neutral conditions, a mild base is often added in Rh-catalyzed systems to facilitate the formation of a more reactive aryl-rhodium species.[7] |

Field-Proven Experimental Protocol

The following protocol is a representative procedure adapted from highly reliable rhodium-catalyzed methodologies published in the literature.[7]

Materials and Equipment

-

Reagents: 4-Bromophenylboronic acid, Bis(norbornadiene)rhodium(I) tetrafluoroborate [Rh(NBD)₂]BF₄, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), 1,4-Dioxane (anhydrous), Triethylamine (TEA), Methyl vinyl ketone (MVK), Deionized water.

-

Equipment: Three-necked round-bottomed flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet, addition funnel.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Catalyst Pre-formation: To a 250 mL three-necked flask under a nitrogen atmosphere, add 4-bromophenylboronic acid (10.0 g, 50 mmol, 1.0 equiv), [Rh(NBD)₂]BF₄ (187 mg, 0.5 mmol, 0.01 equiv), and BINAP (311 mg, 0.5 mmol, 0.01 equiv). Add 100 mL of 1,4-dioxane.

-

Activation: Stir the resulting slurry at room temperature (23 °C) for 30 minutes. The mixture should become a clear, colored solution as the catalyst forms.

-

Base and Water Addition: Add deionized water (15 mL) in one portion, followed by the slow addition of triethylamine (7.0 mL, 50 mmol, 1.0 equiv). A slight exotherm may be observed.

-

Substrate Addition: Gently heat the reaction mixture to 30 °C. Using an addition funnel, add methyl vinyl ketone (MVK) (5.0 mL, 60 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Reaction: Maintain the reaction at 30 °C and stir for 18-24 hours. Monitor the consumption of the boronic acid starting material by thin-layer chromatography (TLC) or LCMS.

-

Workup: Upon completion, cool the mixture to room temperature. Add 100 mL of water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a clear oil or low-melting solid.

Optimization and Characterization

Troubleshooting and Key Considerations

-

Protodeboronation: A primary side reaction is the protonolysis of the boronic acid (Ar-B(OH)₂ → Ar-H). This can be minimized by using anhydrous solvents where appropriate (though water is often necessary for the catalytic cycle) and avoiding overly harsh acidic or basic conditions.

-

Reaction Rate: If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. However, higher temperatures may increase the rate of side reactions. Catalyst loading can also be increased (e.g., to 2 mol%), but this impacts cost.

-

Microwave-Assisted Synthesis: For rapid optimization and small-scale synthesis, microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[9][10][11][12][13] Typical conditions might involve heating at 100-120 °C for 10-20 minutes in a sealed microwave vessel.[11][13]

Product Characterization

The identity and purity of the final product, this compound (CAS No: 89201-84-3), should be confirmed by standard analytical techniques.

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H), 2.88 (t, 2H, Ar-CH₂), 2.75 (t, 2H, CH₂-C=O), 2.15 (s, 3H, CO-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.8 (C=O), 140.2 (Ar-C), 131.6 (Ar-CH), 130.3 (Ar-CH), 120.0 (Ar-C-Br), 44.5 (CH₂), 30.0 (CH₃), 29.1 (CH₂). |

| Mass Spec (EI) | m/z: 228/226 (M⁺, bromine isotopes), 185/183, 171/169, 58. |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Conclusion

The synthesis of this compound via the metal-catalyzed 1,4-conjugate addition of 4-bromophenylboronic acid to methyl vinyl ketone represents a state-of-the-art approach for constructing β-aryl ketones. The method is characterized by its high efficiency, operational simplicity, and use of stable, readily available reagents. Both palladium and rhodium-based catalyst systems are highly effective, offering researchers a versatile toolkit for accessing this important chemical intermediate. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for successful implementation and scale-up in both academic and industrial research settings.

References

-

Trifonov, A., & Gevorgyan, V. (2013). [RuCl2(p-cymene)]2-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Ketones under Ligand-Free and Neutral Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, J., et al. (2016). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers. Available at: [Link]

-

Zhang, P., et al. (2022). Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. Available at: [Link]

-

Lu, X., & Lin, S. (2005). Pd(II)-Bipyridine Catalyzed Conjugate Addition of Arylboronic Acid to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2010). Electronic Supplementary Information for "Spontaneous Symmetry Breaking...". Available at: [Link]

-

National Institutes of Health. (E)-1-(4-Bromophenyl)but-2-en-1-one. Available at: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

LookChem. 4-(4-Bromophenyl)-2-butanone. Available at: [Link]

-

PubMed. (2016). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. Available at: [Link]

-

Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Available at: [Link]

-

National Institutes of Health. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

-

ResearchGate. (2015). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available at: [Link]

-

Scott E. Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

-

PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

-

MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

-

ResearchGate. (2018). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Available at: [Link]

- Google Patents. (2013). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

-

MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

-

The Davies Group. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Available at: [Link]

-

ResearchGate. (2002). Syntheses with organoboranes. XIII. Synthesis of ??-(4-bromophenyl)alkanoic acids and their borylation. Available at: [Link]

-

ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 4. Pd(II)-Bipyridine Catalyzed Conjugate Addition of Arylboronic Acid to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

- 5. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. 4-ブロモフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

chemical properties and molecular weight of 4-(4-bromophenyl)butan-2-one

An In-depth Technical Guide to 4-(4-bromophenyl)butan-2-one: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a brominated phenyl ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are crucial for its handling, reaction design, and purification. The key data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |

| Molecular Weight | 227.10 g/mol | [1][2][3][4] |

| Exact Mass | 225.99933 Da | [1][2] |

| CAS Number | 89201-84-3 | [1][3][4] |

| XLogP3 | 2.5 | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 148 | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective reduction of its unsaturated precursor, 4-(4-bromophenyl)but-3-en-2-one. This transformation highlights a fundamental reaction in organic chemistry: catalytic hydrogenation.

Synthetic Pathway: Catalytic Hydrogenation

A prevalent and high-yielding method involves the hydrogenation of the carbon-carbon double bond in 4-(4-bromophenyl)but-3-en-2-one, leaving the carbonyl group and the aromatic ring intact.[1] The choice of a palladium on activated carbon (Pd/C) catalyst is strategic; palladium is highly effective for hydrogenating alkenes under relatively mild conditions, which prevents over-reduction of the ketone or hydrodebromination of the aryl bromide.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrogenation

The following protocol is adapted from established chemical literature for the reduction of the corresponding enone.[1]

-

Reactor Setup: A hydrogenation vessel is charged with 4-(4-bromophenyl)but-3-en-2-one and a suitable solvent, such as methanol.

-

Catalyst Addition: 5% Palladium on activated carbon (5%-Pd/C) is carefully added to the mixture. The amount is typically catalytic, often around 5-10 mol%.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 2585.81 Torr or ~3.4 atm).[1]

-

Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 8 hours) to ensure complete reaction.[1]

-

Work-up: Upon reaction completion (monitored by TLC or GC-MS), the vessel is depressurized. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude product.

-

Purification: If necessary, the product can be further purified by silica gel column chromatography to yield this compound with high purity.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature, making it a key starting material for a variety of more complex molecules.

-

Building Block for Heterocycles: The ketone functionality can participate in condensation reactions to form various heterocyclic systems, which are core scaffolds in many pharmaceuticals.[5]

-

Precursor for Chiral Alcohols: Asymmetric reduction of the ketone group can produce chiral alcohols, which are important intermediates in the synthesis of enantiomerically pure compounds.

-

Role of the Bromo-Substituent in Drug Design: The bromine atom is a significant feature for medicinal chemists. It can act as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.[6] Furthermore, introducing a halogen like bromine into a molecular structure can modulate a drug candidate's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can introduce specific halogen bonding interactions with biological targets.[7]

Spectroscopic Characterization

While a specific spectrum is not provided, the structure of this compound allows for the confident prediction of its key NMR signals.

-

¹H NMR:

-

Aromatic Protons: Two doublets would be expected in the aromatic region (~7.0-7.6 ppm). The para-substitution pattern results in an AA'BB' system, which often appears as two distinct doublets due to symmetry.

-

Methylene Protons (CH₂): Two triplets would be observed for the two methylene groups in the butyl chain (~2.8-3.1 ppm), showing coupling to each other.

-

Methyl Protons (CH₃): A sharp singlet for the methyl group adjacent to the carbonyl would be present in the upfield region (~2.1 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the highly deshielded region (>200 ppm) is characteristic of a ketone.

-

Aromatic Carbons: Four signals would be expected in the aromatic region (~120-140 ppm). The carbon atom bonded to the bromine (C-Br) would be shifted relative to the others.

-

Aliphatic Carbons: Three signals corresponding to the two methylene carbons and the terminal methyl carbon would be found in the upfield region (~25-45 ppm).

-

Safety and Handling

As a laboratory chemical, this compound and its precursors should be handled with appropriate care. While a specific safety data sheet for this exact compound is not detailed in the search results, general precautions for related brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[9][10] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

LookChem. (n.d.). 4-(4-Bromophenyl)-2-butanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. PubChem Compound Summary. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Bromophenyl)butan-2-one. PubChem Compound Summary. Retrieved from [Link]

- El-Hashash, M. A., El-Sawy, A. A., & El-Bordany, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.

-

Chemsrc. (2025, November 26). 2-BUTANONE, 4-(4-BROMOPHENYL)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary information for Green Chemistry. Retrieved from [Link]

- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

- Santos, M. A., & Marques, M. M. B. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry.

- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4435.

Sources

- 1. 4-(4-Bromophenyl)-2-butanone|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 89201-84-3|this compound|BLD Pharm [bldpharm.com]

- 4. 4-(4-BROMOPHENYL)-2-BUTANONE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)butan-2-one (CAS 89201-84-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 4-(4-Bromophenyl)butan-2-one (CAS No. 89201-84-3), a key chemical intermediate in organic synthesis. While not an active pharmaceutical ingredient itself, its structural motifs are of significant interest in the construction of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This document details its chemical and physical properties, provides a representative synthetic protocol, explores its chemical reactivity and utility in synthesis, and outlines robust analytical methods for its characterization. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for scientists utilizing this versatile building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a ketone derivative characterized by a brominated phenyl ring linked to a butanone chain. This combination of an aromatic halide and a carbonyl group makes it a versatile substrate for a variety of organic transformations.

Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 89201-84-3

-

Molecular Formula: C₁₀H₁₁BrO

-

Molecular Weight: 227.10 g/mol [1]

-

Canonical SMILES: CC(=O)CCC1=CC=C(Br)C=C1

Physicochemical Data

Experimentally determined physical properties for this compound are not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted. A summary of key computed and experimental data for related compounds is presented in Table 1.

| Property | Value/Prediction | Source/Notes |

| Molecular Weight | 227.10 g/mol | (Calculated)[1] |

| Exact Mass | 225.99933 u | (Calculated)[1] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Based on similar compounds like 4-(4-methoxyphenyl)-2-butanone. |

| Melting Point | Not available. The related (E)-1-(4-Bromophenyl)but-2-en-1-one has a melting point of 323 K (50°C)[2]. | The saturated chain in the target compound likely results in a lower melting point. |

| Boiling Point | Predicted: High boiling point, likely distillable under reduced pressure. | The related 4-(4-methoxyphenyl)-2-butanone boils at 152-153 °C at 15 mmHg. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. | General property for similar organic compounds. |

| LogP (octanol/water) | 2.5 | (Computed)[1] |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | (Computed)[1] |

| Rotatable Bonds | 3 | (Computed)[1] |

| Topological Polar Surface Area | 17.1 Ų | (Computed)[1] |

Synthesis and Manufacturing

This compound is typically synthesized through standard organic chemistry methodologies. While multiple routes are possible, a common approach involves the modification of precursors containing the bromophenyl group. One illustrative and robust method is the selective reduction of the corresponding α,β-unsaturated ketone.

Representative Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 4-bromobenzaldehyde, as depicted below. This pathway involves an initial aldol condensation to form the unsaturated intermediate, followed by a selective hydrogenation.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for aldol condensation followed by selective reduction.

Step 1: Synthesis of (E)-4-(4-Bromophenyl)but-3-en-2-one

-

Reaction Setup: To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in acetone (10-20 eq, serving as reactant and solvent) at room temperature, add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise.

-

Reaction Execution: Maintain the temperature below 25°C during the addition. After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7). A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield (E)-4-(4-bromophenyl)but-3-en-2-one as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the (E)-4-(4-bromophenyl)but-3-en-2-one (1.0 eq) from Step 1 in a suitable solvent such as methanol or ethyl acetate. Add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).

-

Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-16 hours.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites: the carbonyl group and the carbon-bromine bond on the aromatic ring.

Reactivity of the Carbonyl Group

The ketone functionality can undergo a wide range of standard transformations:

-

Reduction: Can be reduced to the corresponding secondary alcohol, 4-(4-bromophenyl)butan-2-ol, using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol-type condensation reactions. The carbonyl itself can react with hydrazines and related compounds in addition-elimination (condensation) reactions to form hydrazones or similar derivatives[3].

-

Grignard/Organolithium Addition: Reacts with organometallic reagents to form tertiary alcohols.

Reactivity of the Aryl Bromide

The carbon-bromine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Can be coupled with alkenes.

-

Buchwald-Hartwig Amination: Forms N-aryl bonds by reacting with amines.

-

Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl substituents.

Application in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, derivatives like 3-(4-bromobenzoyl)prop-2-enoic acid can be used to generate pyrimidines, pyranes, and pyridines, which are core structures in many biologically active molecules[4]. The combination of the ketone and the aryl bromide allows for sequential or tandem reactions to build complex polycyclic structures.

Caption: Key reactivity pathways of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)

While published spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm). Due to the para-substitution, the protons ortho to the bromine will be distinct from the protons meta to the bromine, each integrating to 2H.

-

Aliphatic Protons: Three distinct signals are expected: a singlet for the methyl protons (~2.1 ppm) adjacent to the carbonyl, and two triplets for the two methylene groups (-CH₂-CH₂-) in the range of ~2.7-3.0 ppm, each integrating to 2H.

-

Solvent: CDCl₃

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected at ~208 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (~120-140 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield relative to the other substituted carbon, while the ipso-carbon attached to the butyl chain will also be distinct. The two pairs of equivalent CH carbons will give two signals.

-

Aliphatic Carbons: Three signals are expected in the upfield region: one for the methyl carbon (~30 ppm) and two for the methylene carbons (~30-45 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected around 1715 cm⁻¹[5].

-

C-Br Stretch: A moderate absorption in the fingerprint region, typically around 600-500 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1). The peaks will be at m/z 226 and 228.

-

Key Fragments: Common fragmentation pathways would include alpha-cleavage next to the carbonyl group, leading to a prominent acetyl cation ([CH₃CO]⁺) at m/z 43. Another likely fragmentation is a McLafferty rearrangement.

-

Chromatographic Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an ideal method for assessing the purity and confirming the identity of this compound.

-

Protocol Outline:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

-

Injection: Use a split/splitless injector, typically at 250-280°C.

-

Oven Program: A temperature gradient program would be effective, for example, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 280°C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Validation: The identity is confirmed by matching the retention time and the mass spectrum against a certified reference standard. Purity is determined by the area percentage of the primary peak.

-

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is suitable for purity determination, especially for quantifying non-volatile impurities.

-

Protocol Outline:

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape) is typically effective. For example, starting with 40% acetonitrile and ramping to 95% over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 220 nm or 254 nm.

-

Quantification: Purity is assessed by area percent, and impurities can be quantified against a reference standard.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Recommended storage temperature is room temperature, sealed in a dry environment.

Conclusion

This compound (CAS 89201-84-3) is a valuable and versatile chemical intermediate. Its dual reactivity, stemming from the ketone functional group and the aryl bromide moiety, makes it an important building block for accessing a wide array of more complex organic structures, particularly in the realm of heterocyclic and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, reactivity, and safe handling. While experimental data on some of its physical properties are limited, its chemical behavior is well-understood, enabling its effective application in research and development by skilled professionals.

References

- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.

- Sonneck, M., et al. (2018). (E)-1-(4-Bromophenyl)but-2-en-1-one.

-

Chemguide. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5357491, this compound. Retrieved January 16, 2026 from [Link].

Sources

The Dawn of Designer Ketones: A Technical Guide to the Discovery and Initial Studies of Substituted Butanones

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The butanone framework, a simple four-carbon backbone, has emerged as a surprisingly versatile scaffold in medicinal chemistry. Its inherent reactivity and amenability to substitution have paved the way for a diverse class of molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and initial studies of substituted butanones, with a particular focus on α-aryl-β-ketosulfones. We will delve into the historical context, explore key synthetic methodologies, present detailed experimental protocols, and analyze the initial pharmacological evaluations that have positioned these compounds as promising candidates for anti-inflammatory and anticancer therapies. This guide is designed to be a practical resource, offering not just a review of the field but also actionable insights and methodologies for researchers actively engaged in drug discovery and development.

Introduction: The Butanone Scaffold - An Unassuming Powerhouse

Butanone, or methyl ethyl ketone (MEK), has long been a workhorse of the chemical industry as a solvent.[1] However, its true potential in the realm of drug discovery has been realized through the strategic introduction of various substituents. This has given rise to a vast chemical space of butanone derivatives with a wide spectrum of biological activities.[1] The journey of substituted butanones from industrial solvent to potential therapeutic agents is a testament to the power of medicinal chemistry in transforming simple organic molecules into targeted therapies.

A pivotal moment in this journey was the development of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) that received FDA approval in 1991.[1] Nabumetone, a substituted butanone, was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Another notable example is 4-(p-hydroxyphenyl)-2-butanone (HPB), also known as Raspberry Ketone, which has been investigated for its depigmenting properties.[1] These early successes highlighted the therapeutic potential harbored within the butanone core and spurred further research into more complex derivatives.

This guide will focus on a particularly promising class of substituted butanones: α-aryl-β-ketosulfones . These compounds have garnered significant attention for their potent anti-inflammatory and anticancer activities. We will explore their synthesis, characterization, and the initial biological studies that are paving the way for their potential clinical applications.

The Genesis of α-Aryl-β-Ketosulfones: Synthetic Strategies and Methodologies

The synthesis of α-aryl-β-ketosulfones is a critical step in their development as therapeutic agents. Several efficient methods have been developed to construct this key pharmacophore.

Microwave-Assisted Synthesis: A Rapid and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of β-keto-sulfones can be efficiently achieved through the reaction of α-haloketones with sodium alkyl/aryl sulphinates in an aqueous medium under microwave irradiation.[2] This method offers the advantages of being environmentally friendly (using water as a solvent) and providing excellent yields in a short reaction time.[2]

Experimental Protocol: Microwave-Assisted Synthesis of β-Keto-Sulfones [2]

-

Materials: α-haloketone (1 mmol), sodium alkyl/aryl sulphinate (1.1 mmol), water (5 mL).

-

Procedure: a. Combine the α-haloketone and sodium alkyl/aryl sulphinate in a microwave-safe reaction vessel. b. Add water to the mixture. c. Irradiate the reaction mixture in a microwave reactor at a suitable power and temperature for a predetermined time (typically a few minutes). d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Sonication-Assisted One-Pot Synthesis: A Streamlined Approach

Sonication provides an alternative energy source for promoting chemical reactions. A one-pot synthesis of β-keto sulfones has been developed using styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts under sonication.[3] This transition-metal-free method is conducted in water, making it a green and efficient process.[3]

Experimental Protocol: Sonication-Assisted Synthesis of β-Keto Sulfones [3]

-

Materials: Styrene derivative (1 mmol), N-bromosuccinimide (NBS) (1.1 mmol), sodium p-toluene sulfonate (1.2 mmol), water.

-

Procedure: a. To a solution of the styrene derivative in water, add NBS and sonicate the mixture at a specific temperature (e.g., 55 °C). b. After a certain period, add the sodium p-toluene sulfonate to the reaction mixture. c. Continue sonication until the reaction is complete (monitored by TLC). d. Extract the product with an organic solvent. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the product by column chromatography.

Copper-Catalyzed Multicomponent Reaction: A Versatile Strategy

Multicomponent reactions (MCRs) are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more starting materials. A copper(I)-catalyzed MCR has been developed for the synthesis of β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water.[4][5] This method proceeds through a tandem radical process and offers a broad substrate scope.[4][5]

Experimental Workflow: Copper-Catalyzed Multicomponent Synthesis

Caption: Copper-catalyzed multicomponent synthesis of β-keto sulfones.

Characterization of Substituted Butanones: Analytical Techniques

Once synthesized, the structural elucidation and purity assessment of substituted butanones are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise molecular structure, including the position and nature of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and sulfonyl (SO2) groups. The strong absorption band for the C=O stretch in butanone typically appears around 1700-1725 cm-1.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating and identifying volatile butanone derivatives and can be used to assess purity.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compounds and for their quantification.

Pharmacological Evaluation: Unveiling the Therapeutic Potential

The initial studies of substituted butanones have revealed their significant potential as both anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Many substituted butanones, particularly α-aryl-β-ketosulfones, have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[8][9]

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Substituted Butanones

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indole Derivative 33 | >100 | 0.38 | >262 | [10] |

| Celecoxib (Reference) | 15 | 0.04 | 375 | [10] |

| Ibuprofen (Reference) | 5.2 | 15.3 | 0.34 | [10] |

Note: The data presented is a representative example from the cited literature and may not be exhaustive.

The high selectivity of some of these compounds for COX-2 over COX-1 is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The anticancer potential of substituted butanones is an area of intense research. Various derivatives have shown cytotoxicity against a range of cancer cell lines.[11][12]

Table 2: In Vitro Cytotoxicity of Bile-Acid-Appended Triazolyl Aryl Ketones [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 6af | MCF-7 (Breast) | 2.61 |

| 6cf | MCF-7 (Breast) | 5.71 |

| 6af | 4T1 (Breast) | 18.26 |

| 6cf | 4T1 (Breast) | 8.71 |

| Docetaxel (Reference) | MCF-7 (Breast) | 9.46 |

| Docetaxel (Reference) | 4T1 (Breast) | 13.85 |

Note: The data presented is a representative example from the cited literature and may not be exhaustive.

The mechanisms underlying the anticancer activity of these compounds are multifaceted and can involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the molecular mechanisms by which substituted butanones exert their therapeutic effects is crucial for their rational design and development. Two key signaling pathways that have been implicated are the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a complex role in both normal physiology and disease, including cancer.[13][14] Depending on the ligand and the cellular context, AhR activation can have either pro-tumorigenic or anti-tumorigenic effects.[13][14] Some substituted butanones may act as modulators of the AhR signaling pathway, influencing the expression of target genes involved in cell cycle regulation and xenobiotic metabolism.[15][16]

Diagram: Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Modulation of the AhR signaling pathway by substituted butanones.

Interference with the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immunity.[17][18] Its aberrant activation is a hallmark of many inflammatory diseases and cancers.[17][18] The anti-inflammatory effects of some substituted butanones can be attributed to their ability to inhibit the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[19]

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by substituted butanones.

Conclusion and Future Directions

The exploration of substituted butanones has unveiled a rich and promising area of medicinal chemistry. From their humble beginnings as industrial solvents, these compounds have evolved into a class of molecules with significant therapeutic potential, particularly in the fields of inflammation and oncology. The development of efficient synthetic methodologies has made a wide array of these compounds accessible for biological evaluation.

Initial studies have demonstrated that α-aryl-β-ketosulfones, a prominent subclass of substituted butanones, can potently and selectively inhibit key inflammatory enzymes and exhibit cytotoxicity against various cancer cell lines. Furthermore, the elucidation of their mechanisms of action, involving the modulation of critical signaling pathways such as AhR and NF-κB, provides a solid foundation for the rational design of next-generation therapeutics.

The future of substituted butanone research is bright. Further exploration of their structure-activity relationships (SAR) will undoubtedly lead to the discovery of even more potent and selective compounds. In-depth preclinical and clinical studies are now warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The journey of the substituted butanone is a compelling example of how fundamental chemical research can drive innovation in drug discovery, offering new hope for the treatment of a wide range of human diseases.

References

-

Chaskar, A. C., & Langi, B. P. (2011). Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium. Journal of Sulfur Chemistry, 32(4), 381-386. (URL: [Link])

-

Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts in water. Monatshefte für Chemie-Chemical Monthly, 152(8), 983-990. (URL: [Link])

-

Wu, J., et al. (2017). Copper-Catalyzed Multicomponent Reaction of Aryldiazonium Tetrafluoroborates, 3-Arylpropiolic Acids, Sulfur Dioxide, and Water: Synthesis of β-Keto Sulfones. Organic Letters, 19(15), 4066-4069. (URL: [Link])

-

Synthesis of β-keto sulfones: Via a multicomponent reaction through sulfonylation and decarboxylation - ResearchGate. (URL: [Link])

-

Infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega - ACS Publications. (URL: [Link])

-

Martel, S., et al. (2000). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? Current Medicinal Chemistry, 7(11), 1131-1141. (URL: [Link])

-

A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed. (URL: [Link])

-

Pujol, M. D., et al. (2010). Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. Journal of Medicinal Chemistry, 53(18), 6649-6661. (URL: [Link])

-

Agarwal, S., et al. (2021). Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. Molecules, 26(16), 4945. (URL: [Link])

-

IC50 (µM) values of the active compounds in two different cancer cell lines. - ResearchGate. (URL: [Link])

-

Safe, S., et al. (2011). Mechanism of action and development of selective aryl hydrocarbon receptor modulators for treatment of hormone-dependent cancers (Review). International Journal of Oncology, 38(5), 1177-1186. (URL: [Link])

-

The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy - PMC. (URL: [Link])

-

[Aryl-hydrocarbon receptor as a potential target for anticancer therapy] - PubMed. (URL: [Link])

-

The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC - PubMed Central. (URL: [Link])

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. (URL: [Link])

-

NF-κB Pathway | Cell Survival Pathway - YouTube. (URL: [Link])

-

Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-Depth Technical Guide to 4-(4-bromophenyl)butan-2-one: A Versatile Building Block in Modern Organic Synthesis